13-羟基异补骨脂素

描述

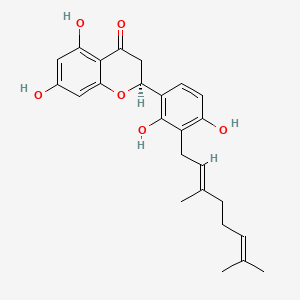

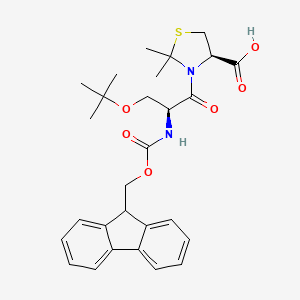

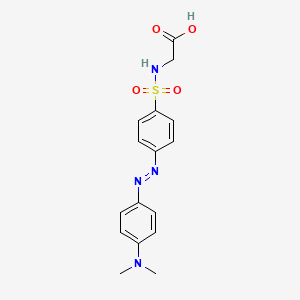

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is an analog of Bakuchiol isolated from Psoralea corylifolia (L.) . It is a potent monoamine transporter inhibitor, more selective for the dopamine transporter (DAT) and norepinephrine transporter (NET) than for the serotonin transporter (SERT) . It has potential for research in disorders such as Parkinson’s disease and depression .

Synthesis Analysis

The synthesis of Delta3,2-Hydroxylbakuchiol is a topic of ongoing research. A novel method for synthesizing Delta3,2-Hydroxylbakuchiol has been proposed, which particularly relates to an asymmetric synthesis method for Delta3,2-Hydroxylbakuchiol and analog compounds .Molecular Structure Analysis

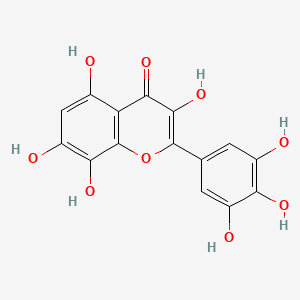

Delta3,2-Hydroxylbakuchiol has a linear formula of C18H24O2 . Its IUPAC name is 4-((S,1E,5E)-7-hydroxy-3,7-dimethyl-3-vinylocta-1,5-dien-1-yl)phenol . The InChI code is 1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 .Physical And Chemical Properties Analysis

Delta3,2-Hydroxylbakuchiol has a molecular weight of 272.39 . It is an oil-like substance . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

单胺类转运蛋白抑制

13-羟基异补骨脂素是一种有效的单胺类转运蛋白抑制剂 . 与5-羟色胺转运蛋白(SERT)相比,它对多巴胺转运蛋白(DAT)和去甲肾上腺素转运蛋白(NET)的选择性更高 . 这一特性使其成为研究帕金森病和抑郁症等疾病的潜在候选药物 .

神经保护作用

已发现13-羟基异补骨脂素可以保护多巴胺能神经元免受MPP(+)损伤 . 这种神经保护作用可能对治疗帕金森病等神经退行性疾病有益 .

抗癌特性

补骨脂素是13-羟基异补骨脂素的母体化合物,已被公认为促进多种生物学特性,例如抗癌 . 作为补骨脂素的类似物,13-羟基异补骨脂素可能具有类似的抗癌特性 .

抗氧化活性

已发现补骨脂素及其化学修饰的类似物,包括13-羟基异补骨脂素,具有抗氧化特性 . 抗氧化剂对于中和体内有害的自由基至关重要,这可以预防各种健康状况 .

雌激素样作用

已发现补骨脂素具有雌激素样作用 . 作为补骨脂素的类似物,13-羟基异补骨脂素也可能具有类似的雌激素样特性 .

抗菌活性

补骨脂素因其抗菌活性而闻名 . 鉴于13-羟基异补骨脂素是补骨脂素的类似物,它也可能表现出抗菌特性 .

肝脏保护特性

已发现补骨脂素具有肝脏保护特性 . 作为补骨脂素的类似物,13-羟基异补骨脂素也可能具有类似的肝脏保护特性 .

免疫抑制活性

已发现补骨脂素及其化学修饰的类似物,包括13-羟基异补骨脂素,具有促进免疫抑制活性 . 这一特性可能对治疗自身免疫性疾病有益 .

作用机制

Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a potent monoamine transporter inhibitor . This compound has been isolated from Psoralea corylifolia, a plant species in the Leguminosae family .

Target of Action

The primary targets of 13-Hydroxyisobakuchiol are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play crucial roles in the regulation of neurotransmitter signaling in the nervous system.

Mode of Action

13-Hydroxyisobakuchiol acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It binds to these transporters and prevents them from reuptaking their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

By inhibiting the reuptake of dopamine and norepinephrine, 13-Hydroxyisobakuchiol affects the monoaminergic system, which plays a key role in mood regulation, reward, and motor control .

Result of Action

The inhibition of DAT and NET by 13-Hydroxyisobakuchiol leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft . This can result in enhanced neurotransmission, which may have potential therapeutic effects for disorders such as Parkinson’s disease and depression .

生化分析

Biochemical Properties

Delta3,2-Hydroxylbakuchiol plays a significant role in biochemical reactions as a potent monoamine transporter inhibitor. It is more selective for the dopamine transporter (DAT) with an IC50 of 0.58 μM and the norepinephrine transporter (NET) with an IC50 of 0.69 μM, compared to the serotonin transporter (SERT) with an IC50 of 312.02 μM . This selectivity suggests that Delta3,2-Hydroxylbakuchiol interacts primarily with dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Cellular Effects

Delta3,2-Hydroxylbakuchiol influences various cellular processes, particularly in neuronal cells. By inhibiting the dopamine and norepinephrine transporters, it increases the availability of these neurotransmitters, which can enhance neuronal signaling and improve mood and motor functions. This compound has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neurological health .

Molecular Mechanism

At the molecular level, Delta3,2-Hydroxylbakuchiol exerts its effects by binding to the dopamine and norepinephrine transporters, inhibiting their reuptake function. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which can enhance neurotransmission and improve symptoms of neurological disorders. Additionally, Delta3,2-Hydroxylbakuchiol may influence gene expression related to neurotransmitter synthesis and degradation, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delta3,2-Hydroxylbakuchiol have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Delta3,2-Hydroxylbakuchiol can maintain its inhibitory effects on monoamine transporters, although the extent of its impact on cellular function may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of Delta3,2-Hydroxylbakuchiol vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine and norepinephrine transporters, improving neurological function without significant adverse effects. At higher doses, Delta3,2-Hydroxylbakuchiol may exhibit toxic effects, including potential neurotoxicity and adverse impacts on other physiological systems . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Delta3,2-Hydroxylbakuchiol is involved in metabolic pathways related to monoamine neurotransmitters. It interacts with enzymes responsible for the synthesis and degradation of dopamine and norepinephrine, potentially altering metabolic flux and metabolite levels. This interaction can influence the overall balance of neurotransmitters in the brain, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, Delta3,2-Hydroxylbakuchiol is transported and distributed primarily through interactions with monoamine transporters. It binds to dopamine and norepinephrine transporters, facilitating its accumulation in neuronal tissues. This selective distribution is essential for its targeted effects on neurotransmitter levels and neuronal function .

Subcellular Localization

Delta3,2-Hydroxylbakuchiol is localized primarily in the synaptic cleft, where it interacts with monoamine transporters. This subcellular localization is crucial for its inhibitory effects on dopamine and norepinephrine reuptake. Additionally, post-translational modifications and targeting signals may direct Delta3,2-Hydroxylbakuchiol to specific neuronal compartments, enhancing its therapeutic potential .

属性

IUPAC Name |

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEXUROYEYFL-CEAFDCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

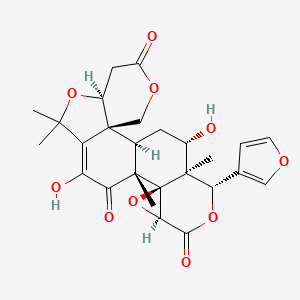

![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)